molecular formula C8H14Cl2O2 B15075948 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane CAS No. 5695-37-4

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane

Cat. No.: B15075948
CAS No.: 5695-37-4
M. Wt: 213.10 g/mol
InChI Key: UIUJUVYFIXNOLH-UHFFFAOYSA-N
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Description

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of two chloromethyl groups attached to a dioxane ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted dioxanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the development of bioactive molecules and as a building block for drug discovery.

    Industrial Applications: The compound finds use in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups into the dioxane ring.

Comparison with Similar Compounds

Similar Compounds

    5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: Similar in structure but with bromomethyl groups instead of chloromethyl groups.

    5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxane: Contains hydroxymethyl groups, making it more hydrophilic and reactive towards different types of chemical reactions.

    5,5-Bis(methyl)-2,2-dimethyl-1,3-dioxane: Lacks halogen substituents, resulting in different reactivity and applications.

Uniqueness

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of chloromethyl groups provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

5695-37-4

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

5,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H14Cl2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3

InChI Key

UIUJUVYFIXNOLH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CCl)CCl)C

Origin of Product

United States

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